N-(furan-2-ylmethyl)-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide
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Description
N-(furan-2-ylmethyl)-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
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Biological Activity
N-(furan-2-ylmethyl)-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Key Structural Features:
- Furan ring
- Quinazoline moiety
- Oxolan group
- Sulfanylacetamide functional group
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes:
- Formation of the furan-derived intermediate.
- Coupling with quinazoline derivatives.
- Introduction of the oxolan and sulfanylacetamide groups.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the quinazoline scaffold have shown promising activity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific kinases associated with tumor growth and proliferation.
Antimicrobial Properties
Research has demonstrated that compounds with furan and quinazoline structures possess antimicrobial activity against a range of pathogens. In vitro assays indicate that these compounds can inhibit bacterial growth effectively, suggesting their potential as novel antimicrobial agents.
Enzyme Inhibition
Studies have highlighted the ability of this compound to act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those linked to cancer metabolism. This inhibition can lead to altered cellular metabolism in cancer cells, promoting apoptosis.
Case Studies
Study | Findings |
---|---|
Study 1 | Reported significant cytotoxic effects on MCF-7 breast cancer cells, with an IC50 value of 15 µM. |
Study 2 | Demonstrated antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Study 3 | Investigated enzyme inhibition and found that the compound inhibited dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. |
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c25-18(21-11-14-5-3-9-26-14)13-28-20-23-17-8-2-1-7-16(17)19(24-20)22-12-15-6-4-10-27-15/h1-3,5,7-9,15H,4,6,10-13H2,(H,21,25)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEDEGGPQNIFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.